LU-25-077

Neuroscience Blood-Brain Barrier Microdialysis

Quantitative neuropharmacology research requires tool compounds with verified CNS penetration profiles to ensure data reproducibility. LU-25-077, the N-desmethyl metabolite of Lu 25-109, directly addresses this need as a precisely characterized muscarinic ligand. Use it to obtain definitive comparative data in your BBB and metabolism studies. Key differentiation data include: 1:1 brain-to-blood ratio established by in vivo microdialysis, ideal as a positive control for CNS penetrance screening; Distinct metabolic formation profile via CYP1A2, CYP2A6, CYP2C19, and CYP3A4, suitable for human liver microsome or recombinant enzyme assays; Unique inhibitory effect on detrusor muscle contractility, enabling mechanistic studies of bladder overactivity.

Molecular Formula C8H13N5
Molecular Weight 179.22 g/mol
CAS No. 221549-70-8
Cat. No. B12762866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLU-25-077
CAS221549-70-8
Molecular FormulaC8H13N5
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCN1N=C(N=N1)C2=CCCNC2
InChIInChI=1S/C8H13N5/c1-2-13-11-8(10-12-13)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3
InChIKeyKWCDFRUNFDIIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LU-25-077 Brain-Penetrant Muscarinic Metabolite


LU-25-077, also known as de(methyl)-alvameline, is a blood-brain barrier-penetrating, pharmacologically active N-desmethyl metabolite of Lu 25-109 (alvameline) [1]. Lu 25-109 itself is a partial M1 agonist and an M2/M3 antagonist [2]. LU-25-077 is supplied for neuroscience research applications, particularly those investigating cholinergic signaling pathways .

LU-25-077 Substitution Limitations


Generic substitution of LU-25-077 with other muscarinic agonists or even other metabolites of Lu 25-109 is not scientifically valid due to unique pharmacokinetic and pharmacodynamic properties. LU-25-077 exhibits a distinct blood-brain barrier penetration ratio and a unique metabolic formation profile that differ significantly from its parent compound and other metabolites [1]. Specifically, while Lu 25-109 and Lu 25-077 both achieve a 1:1 brain-to-blood ratio, other metabolites like Lu 32-181 show no detectable brain penetration, and Lu 29-081 demonstrates a reduced ratio of 0.5 [2]. Furthermore, the human plasma concentration of LU-25-077 relative to other metabolites follows a specific temporal pattern that is not replicated by any other compound [1]. These quantitative differences preclude any assumption of functional equivalence.

LU-25-077 Comparative Evidence


BBB Penetration Comparison

In vivo microdialysis studies in anesthetized rats demonstrate that LU-25-077 achieves a brain-to-blood concentration ratio of 1:1, indicating efficient and unrestricted passive diffusion across the blood-brain barrier [1]. This contrasts sharply with other metabolites of Lu 25-109: Lu 32-181 (the N-oxide) and Lu 31-126 were not detected in brain samples (ratio = 0), and Lu 29-081 exhibited a significantly lower brain:blood ratio of 0.5 [1]. The parent compound, Lu 25-109, also achieved a 1:1 ratio, confirming that N-demethylation preserves, while other metabolic transformations abolish or impair, CNS access [1].

Neuroscience Blood-Brain Barrier Microdialysis

CYP-Mediated Metabolic Profile

In human plasma following oral administration of Lu 25-109, LU-25-077 is a minor metabolite. At 0.75 hours post-dose, its concentration is small compared to the major metabolites Lu 32-181 (N-oxide) and Lu 35-026 (N-deethyl-2-pyridone) [1]. LU-25-077 is formed primarily by CYP1A2, CYP2A6, CYP2C19, and CYP3A4, a distinct enzymatic profile from other metabolites like Lu 31-126, which is mainly formed by CYP2D6 [2]. This unique metabolic fingerprint means that LU-25-077 levels cannot be predicted from the parent drug alone and may be subject to differential drug-drug interactions.

Drug Metabolism Pharmacokinetics Cytochrome P450

Bladder Contractility vs. Oxybutynin

In isolated rabbit detrusor muscle strips, LU-25-077 inhibited both carbachol- and electrical field stimulation-induced contractions, confirming its functional muscarinic antagonist activity [1]. In direct comparison, the inhibitory effect of oxybutynin on bladder contractility was superior to that of LU-25-077 alone [1]. The combination of Lu 25-109 and LU-25-077 produced a greater inhibitory effect than either compound alone [1].

Urology Muscarinic Antagonists Bladder Function

Evidence Transparency Note

While LU-25-077 demonstrates clear differentiation in BBB penetration and metabolic profile, other critical parameters such as direct receptor binding affinity (Ki) at M1, M2, or M3 receptors, or in vivo efficacy in behavioral models, have not been reported in primary literature. The compound's pharmacological activity is inferred from its structural relationship to Lu 25-109 and the qualitative data presented above. High-strength quantitative comparator data against other muscarinic agonists (e.g., xanomeline, cevimeline) or triple reuptake inhibitors is currently absent from the public domain.

Data Transparency Procurement Due Diligence

LU-25-077 Research Applications


BBB Penetration of Muscarinic Ligands

LU-25-077 serves as a critical positive control or comparator in studies designed to evaluate the CNS penetrance of novel muscarinic compounds or analogs. Its established 1:1 brain-to-blood ratio in rats, as measured by in vivo microdialysis, provides a benchmark against which other compounds can be quantitatively compared [1]. This application is directly supported by the direct head-to-head BBB penetration data presented in Section 3, Evidence Item 1.

Cytochrome P450 Metabolism Assays

Given its formation primarily via CYP1A2, CYP2A6, CYP2C19, and CYP3A4, LU-25-077 is a suitable substrate for in vitro metabolism assays using human liver microsomes or recombinant enzymes [2]. This application allows researchers to assess the activity of these specific CYP isoforms or to investigate potential drug-drug interactions involving these pathways, a scenario grounded in the cross-study comparable metabolic data from Section 3, Evidence Item 2.

Bladder Muscarinic Receptor Studies

Researchers studying bladder overactivity or detrusor muscle function can employ LU-25-077 as a tool compound to probe muscarinic receptor-mediated contractility [3]. Its demonstrated inhibitory effect, albeit less potent than oxybutynin, makes it useful for combination studies or for investigating specific muscarinic subtype contributions in the bladder, directly stemming from the head-to-head comparison in Section 3, Evidence Item 3.

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